molecular formula C7H7NO3 B103962 N,3-dihydroxybenzamide CAS No. 16060-55-2

N,3-dihydroxybenzamide

Cat. No.: B103962
CAS No.: 16060-55-2
M. Wt: 153.14 g/mol
InChI Key: IRGXGFPSYHAJER-UHFFFAOYSA-N
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Description

N,3-Dihydroxybenzamide is an organic compound with the molecular formula C7H7NO3 It is characterized by the presence of two hydroxyl groups and an amide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N,3-Dihydroxybenzamide can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxybenzoic acid with ammonia or an amine under appropriate conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N,3-Dihydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Coordination Chemistry
N,3-dihydroxybenzamide serves as a ligand in coordination chemistry, forming complexes with various metal ions. This property is essential for understanding metal ion interactions in biological systems and developing new materials.

2. Biological Activity
The compound exhibits a range of biological activities:

  • Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, positioning it as a potential therapeutic agent for oxidative stress-related diseases.
  • Iron Chelation : this compound interacts with iron, leading to decreased ferritin levels in iron-loaded hepatocytes. This suggests its role in regulating iron homeostasis and reducing iron-induced cellular damage.
  • Anti-inflammatory and Anticancer Activities : Ongoing investigations are exploring its potential therapeutic properties against inflammation and cancer.

3. Medicinal Chemistry
Research into this compound includes its use as a synthetic telomerase inhibitor. Studies have shown that derivatives of this compound can inhibit telomerase activity in cancer cells, which is crucial for tumor growth and proliferation . For example, compounds like MST-312 have been identified as potent inhibitors of hepatocellular carcinoma cells that overexpress specific oncoproteins .

Case Studies and Research Findings

Recent studies have provided insights into the applications of this compound:

  • Antioxidant Efficacy : A study evaluated the antioxidant properties of this compound compared to established antioxidants like Trolox and resveratrol. The results indicated that it possesses significant free radical scavenging activity .
  • Telomerase Inhibition in Cancer Treatment : Research has shown that derivatives such as MST-312 effectively inhibit telomerase activity in cancer cells. This inhibition leads to cell growth arrest and increased senescence markers in treated cells .

Comparison with Similar Compounds

    N,N′-bis(2-hydroxybenzyl)-ethylenediamine-N,N′-diacetic acid (HBED): A compound with similar hydroxyl and amide functionalities.

    N,N-dimethyl-2,3-dihydroxybenzamide: Another compound with similar structural features.

Uniqueness: N,3-Dihydroxybenzamide is unique due to its specific arrangement of hydroxyl and amide groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antioxidant activity make it a compound of significant interest in various fields of research.

Biological Activity

N,3-dihydroxybenzamide is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits its biological effects primarily through several mechanisms:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which positions it as a potential antioxidant agent. This property is crucial in mitigating oxidative stress-related diseases.
  • Iron Chelation : It interacts with iron, leading to decreased ferritin levels in iron-loaded hepatocytes. This suggests a role in regulating iron homeostasis and possibly reducing iron-induced cellular damage.
  • Biochemical Pathways : this compound influences various biochemical processes, including the generation of reactive oxygen species (ROS), which are implicated in numerous pathological conditions.

Antioxidant Properties

This compound's antioxidant capabilities have been highlighted in several studies. For instance, it has shown significant activity in assays measuring the reduction of ferric ions and scavenging of DPPH radicals. The compound's ability to stabilize free radicals correlates with its potential therapeutic applications in oxidative stress-related diseases .

Antimicrobial Effects

Research indicates that this compound exhibits antibacterial properties against specific strains of bacteria. Its effectiveness varies depending on the concentration and the type of bacterial strain tested. For example, it has shown selective activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 8 μM for some derivatives .

Anti-inflammatory and Anticancer Activities

Emerging studies suggest that this compound may possess anti-inflammatory and anticancer properties. Its derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results. For instance, certain modifications to the benzamide structure have led to enhanced selectivity and potency against cancer cells, with IC50 values indicating effective inhibition at low concentrations .

Case Studies

  • Study on Iron Chelation : A study investigated the effects of this compound on iron-loaded hepatocytes. The treatment resulted in a significant decrease in ferritin levels, suggesting its potential use in conditions associated with iron overload.
  • Antioxidant Assessment : In vitro assays demonstrated that this compound exhibited superior antioxidant activity compared to standard antioxidants like BHT (butylated hydroxytoluene). The compound's ability to reduce ferric ions was quantitatively assessed using the FRAP (Ferric Reducing Antioxidant Power) assay .
  • Antimicrobial Testing : A series of experiments evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. Results indicated selective antibacterial activity against E. faecalis and S. aureus, with MIC values ranging from 8 μM to 32 μM depending on the derivative tested .

Pharmacokinetics

This compound shows favorable pharmacokinetic properties:

  • Solubility : It generally possesses good kinetic solubility and metabolic stability in vitro.
  • Bioavailability : The compound's structural characteristics allow for effective absorption and distribution within biological systems.

Properties

IUPAC Name

N,3-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-6)7(10)8-11/h1-4,9,11H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGXGFPSYHAJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640871
Record name N,3-Dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16060-55-2
Record name 3-Hydroxybenzohydroxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16060-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,3-Dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding of the research paper "FACTOR INHIBITING HIF-1 ALPHA WITH N,3-dihydroxybenzamide"?

A1: Unfortunately, the provided abstract does not offer specific details about the interaction mechanisms, effects, or characteristics of this compound. The abstract only states that the paper investigates the use of this compound as a factor inhibiting HIF-1 alpha []. Further details regarding the specifics of this interaction and its implications are not available within the abstract.

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